molecular formula C12H19NO4S B1265370 N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE CAS No. 26831-90-3

N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE

Cat. No.: B1265370
CAS No.: 26831-90-3
M. Wt: 273.35 g/mol
InChI Key: WWOVSKZHPUOOJS-UHFFFAOYSA-N
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Description

N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of both hydroxyethyl and hydroxypropyl groups attached to the nitrogen atom of the sulfonamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE typically involves the reaction of p-toluenesulfonyl chloride with a mixture of 2-aminoethanol and 2-aminopropanol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonamide group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE can be compared with other similar compounds, such as:

    N-(2-Hydroxyethyl)-p-toluenesulphonamide: Lacks the hydroxypropyl group, resulting in different chemical and biological properties.

    N-(2-Hydroxypropyl)-p-toluenesulphonamide: Lacks the hydroxyethyl group, leading to variations in reactivity and applications.

    N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-benzenesulphonamide: Similar structure but with a benzene ring instead of a toluene ring, affecting its chemical behavior and uses.

This compound stands out due to its unique combination of hydroxyethyl and hydroxypropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-10-3-5-12(6-4-10)18(16,17)13(7-8-14)9-11(2)15/h3-6,11,14-15H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOVSKZHPUOOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166994
Record name N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
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Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26831-90-3
Record name N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163919
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Record name N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
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Record name N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide
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